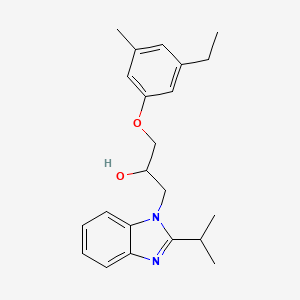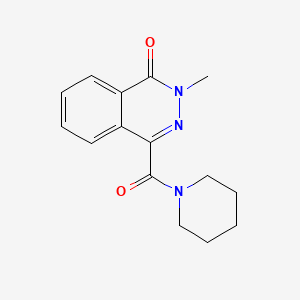![molecular formula C17H22N2 B5116936 N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine, commonly known as ibogaine, is a psychoactive substance that is derived from the root bark of the Tabernanthe iboga plant found in West Africa. It has been traditionally used in spiritual and medicinal practices by the Bwiti tribe in Gabon. Ibogaine has recently gained attention as a potential treatment for addiction to opioids, cocaine, and other substances.
Mechanism of Action
The exact mechanism of action of ibogaine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. Ibogaine has been shown to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Ibogaine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in EEG patterns. Ibogaine has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using ibogaine in lab experiments is its ability to reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. This makes it a useful tool for studying addiction and potential treatments for addiction. However, ibogaine has several limitations for lab experiments, including its complex synthesis method and potential toxicity at high doses.
Future Directions
There are several potential future directions for ibogaine research. One area of research is the development of safer and more efficient synthesis methods for ibogaine. Another area of research is the development of ibogaine analogs that may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of ibogaine and its potential therapeutic effects on addiction, depression, and anxiety.
Synthesis Methods
Ibogaine is a complex molecule that requires multiple steps for its synthesis. The most common method for synthesizing ibogaine involves the reaction of voacangine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ibogaine. This reaction is followed by a series of purification steps to obtain pure ibogaine.
Scientific Research Applications
Ibogaine has been studied for its potential therapeutic effects on addiction, depression, and anxiety. Several studies have shown that ibogaine can reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. It has also been shown to have antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-4-16-15(3-1)14(11-19-16)7-8-18-17-10-12-5-6-13(17)9-12/h1-4,11-13,17-19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECIGCDJBMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)


![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)

![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)
